

Technical Guide: 2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5)

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)acetohydrazide

Cat. No.: B027526

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-(Pyridin-3-yl)acetohydrazide** (CAS 19730-99-5), including supplier details, purity information, a representative synthesis protocol, and a generalized mechanism of action based on the activities of structurally related compounds.

Compound Information

Identifier	Value
CAS Number	19730-99-5
Chemical Name	2-(Pyridin-3-yl)acetohydrazide
Molecular Formula	C ₇ H ₉ N ₃ O
Molecular Weight	151.17 g/mol

Supplier and Purity Data

A survey of commercially available **2-(Pyridin-3-yl)acetohydrazide** reveals several suppliers offering various purity levels. The following table summarizes this information for easy comparison.

Supplier	Purity
Supplier A	>95%
Supplier B	≥97% (HPLC)
Supplier C	98%

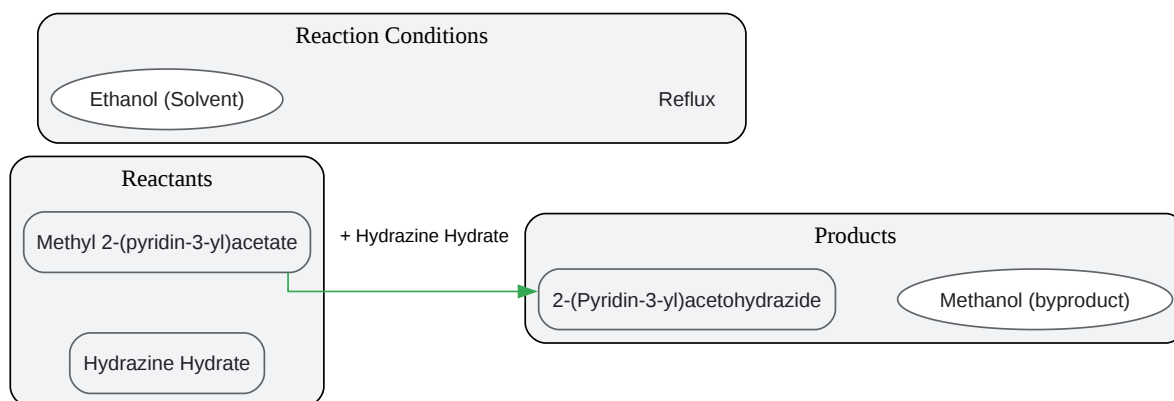
Note: Purity determination methods may vary between suppliers. It is recommended to request a certificate of analysis for detailed batch-specific data.

Experimental Protocols

Representative Synthesis of 2-(Pyridin-3-yl)acetohydrazide

The following protocol describes a general and widely utilized method for the synthesis of acetohydrazide derivatives from their corresponding esters.

Reaction Scheme:



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Caption: Synthesis of **2-(Pyridin-3-yl)acetohydrazide**.

Materials:

- Methyl 2-(pyridin-3-yl)acetate
- Hydrazine hydrate (80-99% solution)
- Ethanol (absolute)
- Dichloromethane (DCM)
- Magnesium sulfate (anhydrous)
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(pyridin-3-yl)acetate in absolute ethanol.
- **Addition of Hydrazine Hydrate:** To the stirred solution, add hydrazine hydrate dropwise at room temperature. The molar ratio of hydrazine hydrate to the ester is typically in excess (e.g., 1.5 to 3 equivalents).
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:Methanol, 95:5).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
- **Drying and Characterization:** The purified product is dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)

Mobile Phase:

- A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be from 5% to 95% acetonitrile over 20 minutes.

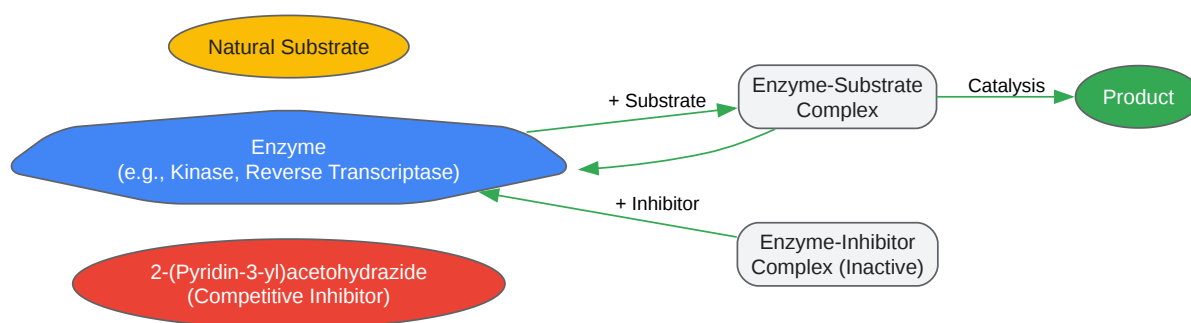
Method:

- Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Injection: Inject a small volume (e.g., 10 μ L) of the sample solution onto the HPLC system.
- Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm).
- Analysis: The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for **2-(Pyridin-3-yl)acetohydrazide** are not extensively documented in publicly available literature, compounds containing the pyridine and hydrazide moieties have been investigated for a range of biological activities, including enzyme inhibition.

The following diagram illustrates a generalized mechanism of action for a competitive enzyme inhibitor, which is a plausible mode of action for compounds of this class.



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Caption: Generalized competitive enzyme inhibition mechanism.

This diagram illustrates how a competitive inhibitor, such as potentially **2-(Pyridin-3-yl)acetohydrazide**, binds to the active site of an enzyme, thereby preventing the natural substrate from binding and inhibiting the catalytic activity of the enzyme. Research on structurally similar molecules has indicated potential inhibitory activity against enzymes such as HIV-1 reverse transcriptase and α -glucosidase. Further experimental validation is required to elucidate the specific molecular targets and signaling pathways modulated by **2-(Pyridin-3-yl)acetohydrazide**.

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